molecular formula C11H12O3 B040376 4-(3-Butenyloxy)benzoic acid CAS No. 115595-27-2

4-(3-Butenyloxy)benzoic acid

Cat. No.: B040376
CAS No.: 115595-27-2
M. Wt: 192.21 g/mol
InChI Key: QXZIOUAINSTHGI-UHFFFAOYSA-N
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Description

4-(3-Butenyloxy)benzoic acid is an organic compound with the chemical formula C11H12O3. It is characterized by the presence of a benzoic acid moiety substituted with a butenyloxy group at the para position. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Butenyloxy)benzoic acid typically involves a two-step process:

Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Butenyloxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The butenyloxy group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions often involve the use of Lewis acids or bases to facilitate the reaction.

Major Products:

Scientific Research Applications

4-(3-Butenyloxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of liquid crystalline materials and other organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of coatings and resins due to its ability to enhance adhesion and corrosion resistance[][4].

Mechanism of Action

The mechanism of action of 4-(3-Butenyloxy)benzoic acid involves its interaction with various molecular targets. The butenyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzoic acid moiety can undergo ionization, affecting its solubility and reactivity in different environments .

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Lacks the butenyloxy group, resulting in different chemical properties and reactivity.

    4-Methoxybenzoic acid: Contains a methoxy group instead of a butenyloxy group, leading to variations in its applications and interactions.

Uniqueness: 4-(3-Butenyloxy)benzoic acid is unique due to the presence of the butenyloxy group, which imparts distinct chemical and physical properties. This makes it valuable in specific applications such as the synthesis of liquid crystalline materials and specialized coatings .

Properties

IUPAC Name

4-but-3-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h2,4-7H,1,3,8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZIOUAINSTHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337750
Record name 4-(3-Butenyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115595-27-2
Record name 4-(3-Butenyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-Butenyloxy)benzoic Acid
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Synthesis routes and methods I

Procedure details

69.1 g (0.5 mol) of p-hydroxybenzoic acid were dissolved in 400 ml of ethanol and treated with a solution of 56.1 g (1 mol) of KOH in 250 ml of water. The reaction batch was heated under reflux. While so doing 74.26 g (0.55 mol) of 4-bromo-1-butene were slowly added dropwise. After 5 hours the ethanol was removed on a rotary evaporator. The aqueous phase was brought to a pH value of 10 with NaOH and extracted repeatedly with diethyl ether. The aqueous phase was poured into a mixture of 46 ml of concentrated HCl and 500 ml of ice-water. The separated acid was filtered off, washed with a small amount of water and recrystallized from methanol/water (2:1). After drying at 60° C. in a water-jet vacuum 40 g of 4-(but-3-enyloxy)-benzoic acid remained behind as a white powder; phase succession (° C.): C 120 N 141 I.
Quantity
69.1 g
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400 mL
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56.1 g
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250 mL
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74.26 g
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Synthesis routes and methods II

Procedure details

The reaction of ethyl 4-hydroxybenzoate and 4-bromo-1-butene in 2-butanone in the presence of potassium carbonate was performed as described in Example 2 to give 4-But-3-enyloxy-benzoic acid as white powder. 1H-NMR (400 MHz, d6-DMSO): 12.57 (s, —CO2H); 7.89 (d, J=6.9, 2 arom. H); 7.00 (d, J=6.9, 2 arom. H); 5.86 (m, —CH═CH2); 5.19, 5.08 (2 d-like, CH═CH2); 4.00 (t, J=6.6, OCH2—CH2—CH═CH2); 2.50 (m, OCH2—CH2—CH═CH2). 13C-NMR (100 MHz, d6-DMSO): 166.95 (—C═O); 162.08; 134.66; 131.32 (2 arom. C); 122.92; 117.14; 114.22 (2 arom. C); 66.92; 32.90.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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